molecular formula C16H16N4OS B2546638 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034569-28-1

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2546638
CAS No.: 2034569-28-1
M. Wt: 312.39
InChI Key: WTUHWRSQSBPOLF-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a pyridine ring, and a thiophene ring, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Pyridine Ring Functionalization: The pyridine ring is introduced through a series of reactions, including halogenation and subsequent nucleophilic substitution.

    Thiophene Ring Incorporation: The thiophene ring is added via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Coupling and Amide Formation: The final step involves coupling the functionalized pyridine and thiophene intermediates, followed by amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins, enzymes, and nucleic acids.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide: Lacks the methyl group on the pyrazole ring, potentially altering its reactivity and biological activity.

    N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(furan-3-yl)acetamide: Substitutes the thiophene ring with a furan ring, which may affect its electronic properties and interactions.

Uniqueness

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is unique due to its specific combination of functional groups and rings, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications, offering opportunities for novel discoveries and innovations.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-15(4-6-19-20)14-3-2-13(9-17-14)10-18-16(21)8-12-5-7-22-11-12/h2-7,9,11H,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUHWRSQSBPOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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